N-Methyl cyclobutaneethanamine

Übersicht

Beschreibung

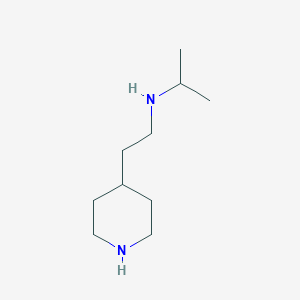

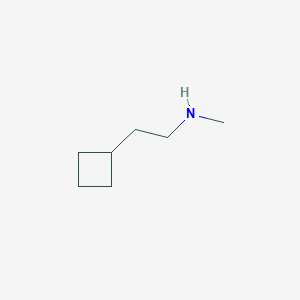

“N-Methyl cyclobutaneethanamine” would be a cyclic compound with a cyclobutane ring and an ethanamine group that has been N-methylated .

Molecular Structure Analysis

The molecular structure of “N-Methyl cyclobutaneethanamine” would likely consist of a four-membered cyclobutane ring with an ethanamine (a two-carbon chain with an amine group) attached. One of the hydrogens of the amine group would be replaced by a methyl group .Chemical Reactions Analysis

Again, while specific reactions involving “N-Methyl cyclobutaneethanamine” are not available, amines in general can undergo a variety of reactions, including acylation, alkylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl cyclobutaneethanamine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Drug Development

- Application Summary : N-Methylation is a useful tool for manipulating the permeability of cyclic peptides/peptidomimetics . This process allows the adjustment of a molecule’s conformational space, which can be crucial in drug development .

- Methods of Application : The N-methylation strategy and synthetic methodologies have been used in recent studies on the permeability of cyclic peptides/peptidomimetics .

- Results or Outcomes : The demethylation analog of the N-methyl sarcosine showed a positive effect on the passive artificial membrane permeability but with reduced antiplasmodial activity and plasma stability .

-

Scientific Field: Organic Chemistry

- Application Summary : The selective mono-N-methylation of amines with methanol remains challenging, particularly for aliphatic amines . A series of N-heterocyclic carbene (NHC)–amine Ru complexes were developed for this transformation .

- Methods of Application : The transformation was achieved using a series of NHC–amine Ru complexes (Ru1–Ru4) with different amine ligands .

- Results or Outcomes : Various substrates, including aromatics, sulfonamides, and aliphatic amines, can be transformed into the desired mono-N-methylation products in excellent yields .

-

Scientific Field: Organic Synthesis

- Application Summary : Monoselective N-Methylation of amides, indoles, and related structures using quaternary ammonium salts as solid methylating agents .

- Methods of Application : The use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .

- Results or Outcomes : The method has high yields of ≤99%, high functional group tolerance, and especially the excellent monoselectivity for amides make this method attractive for late-stage methylation of bioactive compounds .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Improvement on permeability of cyclic peptide/peptidomimetic: Backbone N-Methylation as a useful tool .

- Methods of Application : On the development of modulators for chemokine receptor CXCR7, strategies, such as peptoid variations, side-chain replacement, and backbone N-methylation, have been applied to gain cyclic peptides with improved binding affinity and passive permeability .

- Results or Outcomes : The size of peptides is generally larger than that of conventional small molecules, attributing them an antibody-like affinity for binding to flat PPI interfaces with relatively smaller molecule weight comparing to antibodies .

-

Scientific Field: Organic Chemistry

- Application Summary : Catalytic N-methyl amidation of carboxylic acids under cooperative conditions .

- Methods of Application : The use of DABCO/Fe3O4 cooperative catalysis .

- Results or Outcomes : This protocol is operationally simple and compatible with a range of aliphatic and (hetero)aromatic acids with very good yields (60–99%). Moreover, the Fe3O4 can be easily recovered and high efficiency is maintained for up to ten cycles .

-

Scientific Field: Green Chemistry

- Application Summary : High-efficiency catalyst systems and catalytic reaction process conditions of CO2 and H2 (or organosilane) and amines to form N-methylamine and N, N-dimethylamines compounds .

- Methods of Application : The use of CO2 and H2 (or organosilane) and amines .

- Results or Outcomes : The research progress and applications in the high-efficiency catalyst systems and catalytic reaction process conditions of CO2 and H2 (or organosilane) and amines to form N-methylamine and N, N-dimethylamines compounds .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyclobutyl-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZDKQWRNKPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclobutylethyl)(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)